Structural Differentiation: 5-Bromo Substituent on the Furan Ring vs. Des-Bromo and Methyl-Pyrazole Analogs
The target compound possesses a bromine atom at the 5-position of the furan ring, a feature absent in the des-bromo parent scaffold and in analogs that carry only pyrazole-ring modifications without concurrent furan halogenation. In related 5-bromofuran-2-carboxamide kinase inhibitor chemotypes, the bromine substituent has been shown to contribute to target binding through halogen bonding interactions and to influence metabolic stability [1][2]. Among the closest commercially cataloged analogs—5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019106-29-6) and 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019098-33-9)—only the target compound carries the unsubstituted 1H-pyrazol-1-yl moiety, which preserves an unhindered N2 hydrogen-bond acceptor site on the pyrazole ring.
| Evidence Dimension | Key structural substituent profile |
|---|---|
| Target Compound Data | 5-bromo on furan; 1H-pyrazol-1-yl (unsubstituted) on pyridazine 6-position |
| Comparator Or Baseline | Analog 1: 5-bromo on furan; 3-methyl-1H-pyrazol-1-yl (CAS 1019106-29-6, MW 439.3). Analog 2: 5-bromo on furan; 3,5-dimethyl-1H-pyrazol-1-yl (CAS 1019098-33-9, MW 453.3). Parent des-bromo scaffold: no halogen on furan. |
| Quantified Difference | Molecular weight difference vs. Analog 1: -14.1 g/mol; vs. Analog 2: -28.1 g/mol. Hydrogen-bond donor/acceptor count differs due to steric accessibility of unsubstituted pyrazole N2. |
| Conditions | Structural comparison based on CAS registry entries and vendor catalog data. |
Why This Matters
The unsubstituted pyrazole ring is sterically less hindered and electronically distinct from methylated analogs, which directly impacts kinase ATP-binding site complementarity and selectivity; researchers procuring the wrong analog may obtain a compound with a different kinase inhibition profile.
- [1] Djaballah H, Varmus HE, Shum D, Somwar R, Chucholowski A, Thiruvazhi MS. Pyridazinones and furan-containing compounds. US Patent Application US-2010210649-A1. Published August 19, 2010. Assigned to Sloan Kettering Institute for Cancer Research. View Source
- [2] BindingDB entry BDBM76022. 5-Bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]furan-2-carboxamide. IC50 data for tyrosine-protein phosphatase non-receptor type 11 (IC50: 4.30E+3 nM) and dual specificity protein phosphatase 3 (IC50: 6.60E+3 nM) from Sanford-Burnham Center for Chemical Genomics. View Source
